7-(3-chlorophenyl)-4-hydroxy-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
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Overview
Description
7-(3-CHLOROPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes chlorophenyl and methylphenyl groups, as well as bis(trifluoromethyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-CHLOROPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Cyclization Reactions: The formation of the pyrimido[4,5-d][1,3]diazine ring system is often achieved through cyclization reactions, where linear precursors are converted into cyclic structures under specific conditions.
Fluorination Reactions:
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. Key considerations in industrial production include:
Reaction Temperature and Pressure: Controlling these parameters to ensure optimal reaction rates and product stability.
Catalysts and Reagents: Using efficient catalysts and high-purity reagents to maximize yield and minimize by-products.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-(3-CHLOROPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-(3-CHLOROPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-CHLOROPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
7-(3-Chlorophenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: A closely related compound with similar structural features.
7-(3-Bromophenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: Another analog with a bromine substituent instead of chlorine.
Uniqueness
The uniqueness of 7-(3-CHLOROPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and methylphenyl groups, along with bis(trifluoromethyl) groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H13ClF6N4O2 |
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Molecular Weight |
502.8 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H13ClF6N4O2/c1-10-5-7-13(8-6-10)32-16-14(17(33)30-18(32)34)19(20(23,24)25,21(26,27)28)31-15(29-16)11-3-2-4-12(22)9-11/h2-9H,1H3,(H,29,31)(H,30,33,34) |
InChI Key |
UYABBXNRAIWVHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC(=CC=C4)Cl)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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